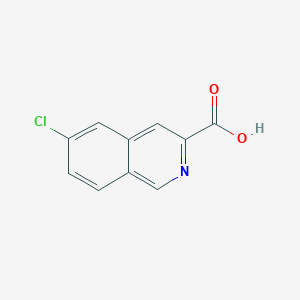

6-Chloroisoquinoline-3-carboxylic acid

Description

6-Chloroisoquinoline-3-carboxylic acid (CAS: 118791-14-3) is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₂ and a molar mass of 207.61 g/mol. It features a quinoline backbone substituted with a chlorine atom at position 6 and a carboxylic acid group at position 3 . Key properties include:

- Melting Point: 228°C (in ethanol)

- Boiling Point: 382.1±27.0°C (predicted)

- pKa: 2.02±0.30 (predicted)

- Density: 1.469±0.06 g/cm³

This compound is utilized in organic synthesis, particularly in multicomponent reactions and as a precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

6-chloroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQQFFKHOIEAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroisoquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-chloro-2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate can yield the desired isoquinoline derivative . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function . Additionally, it can act as a receptor antagonist, preventing the binding of endogenous ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Chloroisoquinoline-6-carboxylic Acid (CAS: 1256794-71-4)

- Molecular Formula: C₁₀H₆ClNO₂ (identical to 6-chloro isomer)

- Key Differences : The chlorine and carboxylic acid groups are swapped (positions 3 and 6), altering electronic and steric properties.

- Applications: Used in coordination chemistry and as a ligand in catalytic systems. Limited literature data exist compared to the 6-chloro isomer .

Ester Derivatives

Ethyl 6-Chloroquinoline-3-carboxylate (CAS: 1017414-83-3)

- Molecular Formula: C₁₂H₁₀ClNO₂

- Key Differences : The carboxylic acid is esterified to an ethyl group, enhancing lipophilicity and altering reactivity (e.g., reduced acidity, pKa ~4–5).

- Applications : Intermediate in synthesizing amides or hydrolyzed back to the carboxylic acid for further functionalization .

Substituted Derivatives

6-Chloro-2-methyl-3-quinolinecarboxylic Acid (CAS: 92513-40-1)

- Molecular Formula: C₁₁H₈ClNO₂

- Hazard Profile : Requires strict safety measures (e.g., ventilation, protective gear) due to undefined toxicity .

6-Hydroxyquinoline-3-carboxylic Acid (CAS: 6972-86-7)

- Molecular Formula: C₁₀H₇NO₃

- Key Differences : Hydroxyl group replaces chlorine, increasing hydrogen-bonding capacity and acidity (pKa ~3–4).

- Applications : Chelating agent in metal coordination chemistry .

6-Methoxyisoquinoline-3-carboxylic Acid (CAS: 224321-69-1)

- Molecular Formula: C₁₁H₉NO₃

- Key Differences : Methoxy group at position 6 is electron-donating, altering electronic properties and reactivity in aromatic substitutions.

- Applications: Potential use in photodynamic therapy or fluorescent probes .

Functional Group Variants

3-Chloroisoquinoline-6-carboxaldehyde (CAS: 1337880-76-8)

Comparative Analysis Table

Biological Activity

6-Chloroisoquinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₆ClNO₂

- Molecular Weight : 195.60 g/mol

- Structure : The compound features a chloro substituent at the 6-position and a carboxylic acid group at the 3-position of the isoquinoline ring.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : Research has indicated that this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions, necessitating further pharmacokinetic studies.

- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Anticancer Activity : Some studies have reported that derivatives of isoquinoline compounds exhibit anticancer properties, potentially through mechanisms involving oxidative stress and interference with cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoquinoline derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific pathogen tested .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined to be approximately 20 µM for MCF-7 cells, indicating moderate potency .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound | Biological Activity | IC50 (µM) | Target Enzyme/Mechanism |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | ~20 (MCF-7) | CYP1A2 Inhibition |

| 7-Chloroisoquinoline-3-carboxylic acid | Antimicrobial | ~15 (E. coli) | Unknown |

| 8-Hydroxyquinoline derivatives | Antiviral, Anticancer | ~3.03 (DENV2) | Early viral lifecycle stage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.